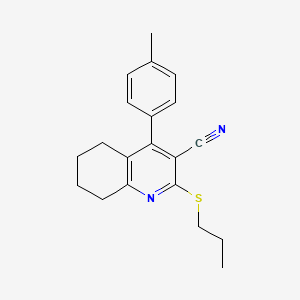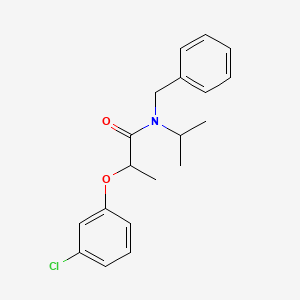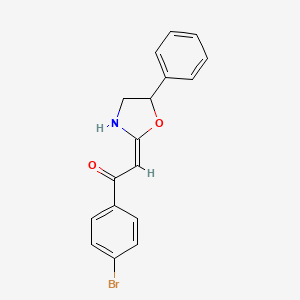![molecular formula C16H9ClFN3O3S B13371193 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is a synthetic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a unique combination of chloro, fluoro, and nitro substituents, which contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other complex molecules.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its ability to bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . The nitro group may also contribute to its biological activity by participating in redox reactions within cells .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives with different substituents. For example:
2-[(3-chloro-2-methylphenyl)imino]-5-(4-fluorophenyl)-1,3-thiazolidin-4-one: This compound has a methyl group instead of a nitro group and exhibits different biological activities.
2-[(4-chlorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one: This compound lacks the fluoro group and has different antimicrobial properties.
The uniqueness of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one lies in its specific combination of chloro, fluoro, and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9ClFN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-4-fluorophenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-8-10(4-5-13(12)18)19-16-20-15(22)14(25-16)7-9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)/b14-7- |
InChI Key |
DNZKYQXOFJVXKF-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)


![2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13371137.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)


![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
